tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorosulfonylmethyl Group: This step involves the reaction of the piperidine derivative with a fluorosulfonylmethylating agent under controlled conditions to ensure selective substitution.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorosulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of fluorosulfonyl groups on biological systems.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to changes in their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3S)-3-[(methylsulfonyl)methyl]piperidine-1-carboxylate
- tert-butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- tert-butyl (3S)-3-[(bromosulfonyl)methyl]piperidine-1-carboxylate
Uniqueness
The presence of the fluorosulfonyl group in tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, leading to differences in reactivity and biological activity. This makes the compound particularly valuable in the development of new pharmaceuticals and materials.
Properties
CAS No. |
2679950-45-7 |
---|---|
Molecular Formula |
C11H20FNO4S |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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